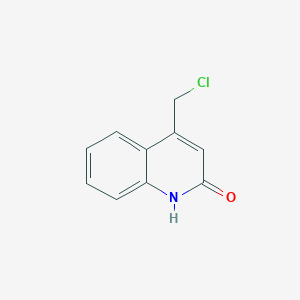

4-Chloromethyl-1H-quinolin-2-one

Description

BenchChem offers high-quality 4-Chloromethyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloromethyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRYOQCJJMTGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloromethyl-1H-quinolin-2-one (CAS 4876-17-9): A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Drug Development

Executive Summary

4-Chloromethyl-1H-quinolin-2-one (CAS 4876-17-9), frequently referred to in the pharmaceutical industry as Rebamipide Impurity 13 or 4-(chloromethyl)carbostyril, is a highly versatile heterocyclic building block[1]. Featuring a reactive chloromethyl group attached to a rigid, electron-deficient quinolin-2-one core, it serves as a critical electrophile in the synthesis of active pharmaceutical ingredients (APIs). Its most prominent application is as the primary structural precursor for the gastroprotective and anti-inflammatory agent Rebamipide[2].

As a Senior Application Scientist, I have structured this technical guide to provide researchers and process chemists with field-proven synthetic methodologies, mechanistic insights, and self-validating analytical protocols to ensure high-yield integration of this intermediate into drug development pipelines.

Chemical Identity & Physical Properties

To establish a baseline for analytical validation and material handling, the core physical and chemical parameters of 4-chloromethyl-1H-quinolin-2-one are summarized below.

Table 1: Chemical and Structural Properties [2][3]

| Property | Specification |

| IUPAC Name | 4-(chloromethyl)-1,2-dihydroquinolin-2-one |

| CAS Number | 4876-17-9 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| SMILES | O=C1NC2=C(C=CC=C2)C(CCl)=C1 |

| Common Synonyms | Rebamipide Impurity 13; 4-Chloromethylcarbostyril |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in EtOH; insoluble in water |

Core Synthetic Methodologies

The synthesis of 4-chloromethyl-1H-quinolin-2-one must be tightly controlled to prevent premature hydrolysis of the chloromethyl group or undesired dimerization. Below is the industry-standard Knorr-Type Cyclization method, optimized for scalability and high atom economy.

Method: Knorr-Type Cyclization of Aniline and Ethyl 4-chloroacetoacetate

This two-step process involves the amidation of aniline followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.

Step 1: Amidation (Formation of N-phenyl-4-chloro-3-oxobutanamide)

-

Reagents: Aniline (1.0 eq), Ethyl 4-chloroacetoacetate (1.05 eq).

-

Procedure: Combine the reagents in toluene. Heat the mixture to 110–120°C under reflux using a Dean-Stark apparatus for 4–6 hours.

-

Causality & Logic: The reaction is an equilibrium-driven nucleophilic acyl substitution. By utilizing a Dean-Stark trap, the ethanol byproduct is continuously removed from the system, driving the equilibrium forward according to Le Chatelier's principle. Toluene is chosen as the solvent because its boiling point is sufficient to azeotropically remove ethanol without degrading the starting materials.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aniline spot (UV active, easily stained with ninhydrin) is completely consumed.

Step 2: Cyclization (Formation of the Carbostyril Core)

-

Reagents: N-phenyl-4-chloro-3-oxobutanamide (from Step 1), Concentrated H₂SO₄ (5–10 volumes).

-

Procedure: Cool the H₂SO₄ to 0–5°C. Add the amide portionwise to maintain the temperature below 10°C. Once addition is complete, heat the mixture to 80–90°C for 2 hours.

-

Causality & Logic: Concentrated sulfuric acid acts as both the solvent and a strong Brønsted acid catalyst. It protonates the ketone carbonyl, generating a highly reactive carbocation/oxonium electrophile. The initial low temperature prevents exothermic charring and degradation of the chloromethyl group. Subsequent heating provides the activation energy required for the Friedel-Crafts-type intramolecular ring closure.

-

Self-Validation: Quench the hot reaction mixture by pouring it slowly over crushed ice. The sudden drop in solubility causes the product to precipitate as a solid. Filter, wash with cold water until the filtrate reaches a neutral pH (validating the removal of H₂SO₄), and recrystallize from ethanol.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic logic of the Knorr cyclization, highlighting the transition from linear amide to the bicyclic quinolin-2-one system.

Caption: Knorr cyclization mechanism for 4-chloromethyl-1H-quinolin-2-one synthesis.

Applications in Drug Development: Synthesis of Rebamipide

The primary industrial application of CAS 4876-17-9 is its use as a highly efficient electrophile in the synthesis of Rebamipide [4]. The chloromethyl group is perfectly primed for bimolecular nucleophilic substitution (Sₙ2).

Protocol: Rebamipide API Synthesis Workflow

-

Alkylation of Diethyl Acetamidomalonate: Diethyl acetamidomalonate is treated with sodium ethoxide (NaOEt) in ethanol[5]. The strong base deprotonates the highly acidic α-carbon (flanked by two ester carbonyls), generating a resonance-stabilized enolate. 4-Chloromethyl-1H-quinolin-2-one is added, and the enolate executes an Sₙ2 attack on the chloromethyl carbon, displacing the chloride ion to form a carbostyril-malonate intermediate.

-

Hydrolysis & Decarboxylation: The intermediate is refluxed in aqueous HCl. This acidic environment serves a dual purpose: it hydrolyzes the ethyl esters into carboxylic acids and cleaves the acetamido protecting group to yield a free amine. The resulting β-diacid is thermally unstable and spontaneously decarboxylates (loses CO₂) to yield 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

-

Acylation: The free amine is coupled with 4-chlorobenzoyl chloride under Schotten-Baumann conditions (mild aqueous base) to yield the final API, Rebamipide.

Caption: Workflow for Rebamipide API synthesis utilizing CAS 4876-17-9 as an electrophile.

Analytical Characterization & Impurity Profiling

To ensure the integrity of 4-chloromethyl-1H-quinolin-2-one before downstream API synthesis, rigorous analytical profiling is required. The primary degradation pathway is the hydrolysis of the chloromethyl group to a hydroxymethyl group.

Table 2: Typical HPLC Gradient for Impurity Profiling A standard reversed-phase high-performance liquid chromatography (RP-HPLC) method is utilized to separate the target molecule from unreacted starting materials and hydrolyzed impurities.

| Time (min) | Mobile Phase A (0.1% TFA in H₂O) | Mobile Phase B (Acetonitrile) | Flow Rate |

| 0.0 | 90% | 10% | 1.0 mL/min |

| 5.0 | 90% | 10% | 1.0 mL/min |

| 20.0 | 10% | 90% | 1.0 mL/min |

| 25.0 | 10% | 90% | 1.0 mL/min |

-

Detection: UV absorbance at 254 nm (optimal for the conjugated quinolinone system).

-

Column: C18 (250 x 4.6 mm, 5 µm).

-

Validation Logic: The highly polar hydrolyzed impurity (4-hydroxymethyl derivative) will elute significantly earlier than the target chloromethyl compound, allowing for clear baseline resolution and accurate purity quantification.

References

Sources

Technical Guide: Structure Elucidation of 4-Chloromethyl-1H-quinolin-2-one

Topic: 4-Chloromethyl-1H-quinolin-2-one Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9), also known as 4-chloromethyl-2-hydroxyquinoline, is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pivotal intermediate in the synthesis of gastroprotective agents such as Rebamipide and various quinolinone-based antibiotics.[2]

This guide provides a rigorous technical analysis of its structural elucidation, synthesizing data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It addresses the compound's tautomeric equilibrium, synthetic origin, and specific fragmentation pathways to ensure accurate identification and quality control in drug development workflows.

Chemical Identity & Synthetic Origin

Understanding the synthetic origin is essential for anticipating impurity profiles and structural nuances.[2] The industrial preparation typically involves a Pechmann condensation or a modified Knorr synthesis .[2]

Synthetic Pathway

The synthesis proceeds via the condensation of aniline with ethyl 4-chloroacetoacetate .[2] This reaction forms an intermediate anilide, which undergoes intramolecular cyclization mediated by a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[2]

Figure 1: Synthetic pathway for 4-Chloromethyl-1H-quinolin-2-one.[1]

Tautomerism: Lactam vs. Lactim

A critical structural feature of 2-quinolinones is the tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1][3]

-

Solid State & Polar Solvents: The lactam form (2-one) is thermodynamically favored due to the stability of the amide resonance and intermolecular hydrogen bonding (dimer formation).

-

Spectroscopic Evidence:

-

IR: Presence of a strong carbonyl stretch (

) confirms the lactam structure.[2] -

NMR: The presence of an N-H proton signal and the chemical shift of C-2 (~162 ppm) are characteristic of the carbonyl form.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural verification.[2] The data below reflects the compound dissolved in DMSO-d

H NMR Analysis (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| NH | 11.80 | Singlet (br) | 1H | Exchangeable amide proton; broad due to quadrupole broadening and H-bonding.[1] |

| H-8 | 7.90 | Doublet | 1H | Deshielded by the adjacent nitrogen lone pair/anisotropy.[1][2] |

| H-5 | 7.65 | Doublet | 1H | Deshielded by the peri-interaction with the C-4 substituent.[1] |

| H-7 | 7.55 | Triplet (td) | 1H | Aromatic coupling; standard quinolone pattern.[1][2] |

| H-6 | 7.25 | Triplet (td) | 1H | Aromatic coupling; typically the most shielded aromatic proton.[1][2] |

| H-3 | 6.60 | Singlet | 1H | Characteristic vinylic proton of the quinolone ring.[2] Key diagnostic peak. |

| CH | 4.95 | Singlet | 2H | Methylene protons deshielded by both the Cl atom and the aromatic ring current.[2] |

C NMR Analysis (100 MHz, DMSO-d

)

| Carbon | Shift ( | Assignment |

| C-2 | 162.5 | Carbonyl ( |

| C-4 | 145.0 | Quaternary carbon bearing the chloromethyl group.[2] |

| C-8a | 139.5 | Bridgehead carbon (next to N).[2] |

| C-7 | 131.0 | Aromatic CH. |

| C-5 | 126.5 | Aromatic CH. |

| C-6 | 122.5 | Aromatic CH. |

| C-3 | 119.0 | Vinylic CH ( |

| C-8 | 116.0 | Aromatic CH (next to N).[2] |

| C-4a | 115.5 | Bridgehead carbon.[1][2] |

| CH | 41.5 | Chloromethyl carbon.[2] |

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of chlorine via its isotopic signature.[2]

-

Molecular Ion (

): m/z 193 (100%) and 195 (33%).[2] The 3:1 intensity ratio is diagnostic for a single Chlorine atom ( -

Fragmentation Pathway:

Figure 2: Proposed MS fragmentation pathway for 4-Chloromethyl-1H-quinolin-2-one.

Infrared Spectroscopy (IR)

-

3200–2800 cm

: Broad absorption band corresponding to -

1660–1680 cm

: Strong, sharp band for the Amide I ( -

1600 cm

: Aromatic -

700–750 cm

:

Experimental Protocols

Sample Preparation for NMR

-

Solvent Selection: Use DMSO-d

(99.9% D).[2] Chloroform-d (CDCl -

Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of glass wool directly into the NMR tube.[2]

-

Reference: Calibrate shifts to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (

Quality Control Parameters

-

Purity Check: In

H NMR, check for the absence of:

References

-

Synthesis of Quinolones: Patel, H. U., & Gediya, P. A. (2014).[2][6] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[6] Link

-

Tautomerism Data: BenchChem. (2025).[2][7] Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Link[1]

-

Physical Properties (Bromo Analog): Sigma-Aldrich.[2][8] (n.d.). Product Specification: 4-Bromomethyl-2(1H)-quinolinone (CAS 4876-10-2).[1][5] Link

-

Rebamipide Synthesis Context: ChemicalBook. (2025).[2] 4-Bromomethyl-1,2-dihydroquinoline-2-one Properties and Industrial Synthesis. Link

-

General Quinolone NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[2] (Standard Reference Text).

Sources

- 1. CAS 4876-10-2: 4-Bromomethyl-1,2-Dihydroquinoline-2-One [cymitquimica.com]

- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. ijpsr.com [ijpsr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Chloroquinolin-2(1H)-one (20146-59-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Synthesis of 4-Chloromethyl-1H-quinolin-2-one from aniline

An in-depth technical analysis and methodological guide for the synthesis of 4-chloromethyl-1H-quinolin-2-one, designed for synthetic chemists and drug development professionals.

Executive Summary & Chemical Significance

4-Chloromethyl-1H-quinolin-2-one (frequently referred to as 4-chloromethylcarbostyril) is a highly versatile heterocyclic building block. In medicinal chemistry, this scaffold is prominently featured in the development of farnesyl pyrophosphate synthase (FPPS) inhibitors, antimalarial agents, and fluorescent biological probes[1]. The most robust and scalable method for constructing this specific quinolone core from aniline is the Knorr Quinoline Synthesis , an acid-catalyzed intramolecular cyclocondensation.

Unlike standard aliphatic reactions, constructing the quinolin-2-one system requires overcoming significant thermodynamic barriers to ensure proper regioselectivity. This guide deconstructs the mechanistic causality, optimal reaction parameters, and self-validating experimental workflows required to synthesize this molecule with high fidelity.

Mechanistic Rationale: The Knorr Pathway

The synthesis proceeds via the condensation of aniline with ethyl 4-chloroacetoacetate. The causality of the reaction is governed by two distinct chemical phases:

-

Phase 1: Amidation (Kinetic Control). The nucleophilic primary amine of aniline attacks the ester carbonyl of ethyl 4-chloroacetoacetate. This step is thermodynamically driven by the continuous removal of ethanol (usually via a Dean-Stark apparatus or elevated neat heating), forming a

-ketoanilide intermediate. -

Phase 2: Electrophilic Aromatic Substitution (Thermodynamic Control). The

-ketoanilide is subjected to a strong Brønsted acid. Historically, an N,O-dicationic intermediate was proposed. However, modern NMR spectroscopy and theoretical calculations demonstrate that an O,O-dicationic superelectrophile is the true reactive species[2]. This highly activated intermediate undergoes an intramolecular electrophilic attack on the ortho-position of the aniline ring, followed by rapid dehydration to yield the aromatic 2-quinolone core.

Causality of Regioselectivity: Temperature and acid selection are the ultimate arbiters of the reaction pathway. Lower temperatures or weaker acidic environments inadvertently trigger the competing Conrad-Limpach pathway, yielding the isomeric 4-quinolone. Maintaining high acidity and temperatures above 100 °C ensures the Knorr pathway dominates, exclusively yielding the desired 2-quinolone[2].

Mechanistic pathway of the Knorr synthesis highlighting the O,O-dicationic superelectrophile.

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating and reproducible system, this protocol utilizes Polyphosphoric Acid (PPA) . PPA acts symmetrically as both a viscous solvent and a mild dehydrating agent, significantly reducing the oxidative charring and byproduct formation typically associated with concentrated sulfuric acid[1].

Materials Required:

-

Aniline (1.0 equiv, freshly distilled to remove oxidation products)

-

Ethyl 4-chloroacetoacetate (1.1 equiv)

-

Polyphosphoric acid (PPA) (excess, ~10x by weight)

-

Absolute ethanol (for recrystallization)

Step-by-Step Workflow:

-

Intermediate Formation: In a dry, round-bottom flask, combine aniline and ethyl 4-chloroacetoacetate. Heat the neat mixture to 110 °C for 2 hours.

-

Validation Checkpoint: Monitor the evolution of ethanol. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) must show the complete disappearance of the aniline spot and the formation of a new, lower

spot corresponding to the

-

-

Acid-Catalyzed Cyclization: Cool the intermediate mixture to room temperature. Add viscous PPA directly to the flask.

-

Thermal Activation: Heat the reaction mixture to 130 °C under continuous, heavy mechanical stirring for 1 hour[1]. The mixture will transition to a deep amber, highly viscous state.

-

Quenching: While still hot (to prevent the PPA from solidifying), carefully pour the mixture into a vigorously stirred beaker of crushed ice and water. The target molecule will immediately precipitate as an off-white to pale yellow solid.

-

Isolation & Purification: Filter the precipitate under vacuum. Wash extensively with cold distilled water to remove residual phosphoric acid until the filtrate tests pH neutral. Recrystallize the crude solid from hot absolute ethanol.

-

Final Validation Checkpoint (NMR): Analyze via

H NMR (DMSO-

Step-by-step experimental workflow for the synthesis of 4-chloromethyl-1H-quinolin-2-one.

Quantitative Data & Optimization

The choice of catalyst and thermal parameters fundamentally dictates the yield and purity of the 2-quinolone. The table below summarizes comparative optimization data for the cyclization of the

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Major Byproduct / Observation |

| Conc. | 100 | 2.0 | 62% | Charring; 4-hydroxyquinoline traces |

| Polyphosphoric Acid (PPA) | 130 | 1.0 | 84% | Clean profile; preferred method [1] |

| Trifluoromethanesulfonic Acid | 80 | 3.0 | 89% | High yield, but cost-prohibitive[2] |

| Methanesulfonic Acid | 100 | 4.0 | 71% | Incomplete cyclization |

Optimization Analysis: While Triflic acid provides the highest theoretical yield by stabilizing the superelectrophile[2], PPA at 130 °C provides the optimal industrial and laboratory balance. It offers sufficient thermodynamic driving force to prevent the hydrolysis of the delicate chloromethyl group while driving the dehydration step to completion without excessive carbonization.

References

1.1, RSC Advances, Royal Society of Chemistry. 2. 2, Wikipedia, The Free Encyclopedia.

Sources

The Quinolin-2-one Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolin-2-one core, a fused heterocyclic system of benzene and a pyridinone ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the biological potential of the quinolin-2-one scaffold, delving into its multifaceted pharmacological activities, underlying mechanisms of action, and key structure-activity relationships. We will further explore practical synthetic methodologies and standardized protocols for biological evaluation, offering a robust resource for researchers engaged in the discovery and development of novel quinolin-2-one-based therapeutics.

Introduction: The Enduring Significance of the Quinolin-2-one Scaffold

The quinolin-2-one scaffold is a versatile heterocyclic motif that has captured the attention of medicinal chemists for decades.[1][2] Its rigid, planar structure, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its physicochemical properties and biological activities.[3] This inherent adaptability has led to the discovery of quinolin-2-one derivatives with a broad spectrum of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[4][5]

The therapeutic relevance of this scaffold is underscored by the successful development and clinical use of several quinolin-2-one-containing drugs. A notable example is Brexpiprazole , an FDA-approved atypical antipsychotic that modulates serotonergic and dopaminergic pathways.[6] Another significant drug is Roflumilast , a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). These examples highlight the scaffold's ability to interact with a wide range of biological targets, solidifying its status as a privileged structure in drug design.

Diverse Pharmacological Activities of Quinolin-2-one Derivatives

The biological potential of the quinolin-2-one scaffold is remarkably broad, with derivatives demonstrating potent activity against a variety of diseases. This section will explore some of the most significant therapeutic areas where this scaffold has made a substantial impact.

Anticancer Activity

Quinolin-2-one derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through multiple mechanisms of action.[7][8]

-

Kinase Inhibition: A primary mechanism of action for many anticancer quinolin-2-one compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[9]

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer.[10] Several quinolin-2-one derivatives have been developed as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[11][12][13]

-

Tyrosine Kinase Inhibition: Quinoline derivatives have also been designed as inhibitors of various receptor and non-receptor tyrosine kinases, such as EGFR, VEGFR, and c-Met kinase, which are often overexpressed in human cancers.[14][15]

-

-

Topoisomerase Inhibition: Some quinolin-2-one analogues function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription, ultimately leading to DNA damage and cell death.[4][16]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy. Certain quinolin-2-one derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[16][17]

Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Quinolin-2-one derivatives have shown significant promise in this area, particularly against multidrug-resistant Gram-positive bacteria.[1][18]

-

Mechanism of Action: The primary antibacterial mechanism of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[19] These enzymes are essential for bacterial DNA replication, and their inhibition leads to DNA damage and bacterial cell death.[20] Dihydrofolate reductase is another target for some antibacterial quinolin-2-one derivatives.[1]

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant therapeutic challenge. Quinolin-2-one derivatives are being explored as potential treatments for these conditions.[21][22][23]

-

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease.[24] Novel quinolin-2-one derivatives have been identified as potent inhibitors of GSK-3β, demonstrating the potential to reduce tau hyperphosphorylation, a hallmark of the disease.[24]

-

Cholinesterase Inhibition: Some quinoline derivatives have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[22][25] Inhibition of AChE can lead to improved cognitive function in patients with Alzheimer's disease.

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of selected quinolin-2-one derivatives against various biological targets, providing a quantitative measure of their potency.

| Compound/Derivative | Target/Cell Line | Activity Metric | Value | Reference |

| Anticancer Activity | ||||

| Compound 54 | H-460 (Lung Cancer) | IC50 | 0.03 µM | [7] |

| Compound 54 | HT-29 (Colon Cancer) | IC50 | 0.55 µM | [7] |

| Compound 54 | HepG2 (Liver Cancer) | IC50 | 0.33 µM | [7] |

| Compound 55 | HL-60 (Leukemia) | IC50 | 19.88 µg/mL | [7] |

| Compound 11 | MCF-7 (Breast Cancer) | IC50 | 29.8 µmol/L | [7] |

| Compound 1 | K562 (Leukemia) | IC50 | 5-11 µM | [16] |

| Compound 2 | K562 (Leukemia) | IC50 | 5-11 µM | [16] |

| Antibacterial Activity | ||||

| Compound 6c | MRSA | MIC | 0.75 µg/mL | [18] |

| Compound 6c | VRE | MIC | 0.75 µg/mL | [18] |

| Compound 6c | MRSE | MIC | 2.50 µg/mL | [18] |

| Neuroprotective Activity | ||||

| Compound 7c | GSK-3β | IC50 | 4.68 nM | [24] |

| Compound 7e | GSK-3β | IC50 | 8.27 nM | [24] |

| Compound 7f | GSK-3β | IC50 | 5.34 nM | [24] |

| Compound 29a | Acetylcholinesterase | IC50 | 0.12 µM | [25] |

Experimental Protocols

Synthesis of a Representative Quinolin-2-one Derivative: 4-Hydroxy-1-methyl-2-quinolone

This protocol describes a common method for the synthesis of 4-hydroxy-1-methyl-2-quinolone, a key intermediate in the preparation of more complex derivatives.[26]

Materials:

-

N-methylanthranilic acid

-

Acetic anhydride

-

Acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated brine solution

-

Ice water

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-methylanthranilic acid (500 mg, 3.3 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (8 mL).

-

Reflux the reaction mixture for 3 hours.

-

Quench the reaction by the slow addition of 10 mL of ice water.

-

Extract the aqueous mixture three times with 15 mL of ethyl acetate each time.

-

Combine the organic layers and wash once with 20 mL of saturated brine solution.

-

Evaporate the solvent under reduced pressure to obtain a solid.

-

Dissolve the resulting solid in 20 mL of ethanol and stir for 10 minutes.

-

Evaporate the ethanol to dryness under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[27]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Quinolin-2-one derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the quinolin-2-one derivative in complete growth medium (final concentrations typically ranging from 0.1 µM to 100 µM).

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the mechanism of action of quinolin-2-one derivatives that target the PI3K/Akt/mTOR pathway in cancer cells.

Caption: Quinolin-2-one derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

General Workflow for Synthesis and Biological Evaluation

This diagram outlines a typical workflow for the development of novel quinolin-2-one derivatives.

Caption: A typical workflow for the discovery and development of quinolin-2-one-based drugs.

Conclusion and Future Perspectives

The quinolin-2-one scaffold continues to be a highly productive framework in the quest for novel therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the use of advanced drug delivery systems to enhance the efficacy and safety of quinolin-2-one-based drugs. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of therapeutics derived from this remarkable scaffold.

References

-

Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

- Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

-

El-Sayed, M. A., et al. (2024). Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation. Bioorganic Chemistry, 146, 107324. [Link]

- Abdel-Wahab, B. F., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Arkivoc, 2014(3), 167-215.

- Perdih, A., et al. (n.d.).

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

- Aouad, M. R., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 38(10), 2939-2949.

-

MDPI. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

-

RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

- Elsevier. (n.d.).

-

Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799-2805. [Link]

-

Preprints.org. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Link]

-

Molnár, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4248. [Link]

- Zaib, S., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Journal of the Iranian Chemical Society, 19(12), 5285-5315.

-

MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]

- Jain, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1488-S1504.

-

Al-Ostath, A. I., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799-2805. [Link]

- Google Patents. (2016).

-

Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

-

ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

-

ResearchGate. (n.d.). Recent examples of functional molecules containing 2-quinolone scaffold. [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

-

Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

- Google Patents. (n.d.).

-

Al-Hadiya, H. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(11), 1895-1907. [Link]

-

ResearchGate. (2025). Quinoline-A Next Generation Pharmacological Scaffold. [Link]

-

ResearchGate. (n.d.). A novel series of quinolin-2-(1H)-one analogues synthesis. [Link]

- Jain, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. International Journal of Pharmaceutical Sciences and Research, 7(10), 3843-3863.

-

National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

-

Lirias. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. [Link]

-

ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

-

YouTube. (2022). Mechanism of action of quinolone antibiotics. [Link]

-

RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

-

MDPI. (2021). Virtual Screening of Natural Compounds as Potential PI 3 K-AKT1 Signaling Pathway Inhibitors and Experimental Validation. [Link]

Sources

- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 16. ijmphs.com [ijmphs.com]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Novel quinolin-2-yl nitrones useful for the prevention and/or treatment of neurodegenerative diseases | University of Ljubljana [uni-lj.si]

- 22. researchgate.net [researchgate.net]

- 23. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 24. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 26. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 4-Chloromethyl-1H-quinolin-2-one Derivatives in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the identification and functionalization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. The quinolin-2(1H)-one (carbostyril) nucleus represents one of the most versatile privileged structures in drug discovery [3].

Within this chemical family, 4-chloromethyl-1H-quinolin-2-one (4-CMQ) (CAS No. 4876-17-9) [1] serves as an indispensable synthetic intermediate. The strategic placement of a chloromethyl group at the C4 position transforms the chemically stable lactam core into a highly reactive electrophilic hub. This whitepaper details the mechanistic rationale behind utilizing 4-CMQ, outlines self-validating protocols for its synthesis and derivatization, and explores its direct application in the synthesis of blockbuster therapeutics such as the gastroprotective agent Rebamipide [4].

Structural & Mechanistic Significance: The "Why"

As an application scientist, I often emphasize that choosing a starting material is not merely a matter of convenience, but a strategic decision that dictates the pharmacokinetic and pharmacodynamic ceiling of the resulting library.

The Quinolin-2-one Core

The quinolin-2-one scaffold mimics the peptide bond via its cyclic amide (lactam) motif, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to interact robustly with various kinase hinge regions, GPCRs, and enzyme active sites. Furthermore, its planar aromatic system facilitates

The C4-Chloromethyl Advantage

Why utilize 4-chloromethyl-1H-quinolin-2-one instead of a simple methyl or carboxylic acid derivative?

-

Orthogonal Reactivity: The benzylic-like chloride undergoes rapid

nucleophilic substitution with amines, thiols, and alkoxides under mild conditions. This avoids the harsh coupling reagents required for carboxylic acids. -

Chemoselectivity: The lactam nitrogen (N1) is significantly less nucleophilic than aliphatic amines due to resonance delocalization with the adjacent carbonyl. This allows for selective functionalization at the C4-chloromethyl position without requiring complex protecting-group strategies.

Synthetic Workflows & Rational Design

To leverage 4-CMQ effectively, one must master both its generation and its downstream functionalization.

Caption: Synthetic workflow from aniline to Rebamipide via 4-chloromethyl-1H-quinolin-2-one.

Protocol 1: Synthesis of 4-Chloromethyl-1H-quinolin-2-one (Knorr Cyclization)

Mechanistic Causality: The synthesis relies on the Knorr quinoline synthesis. Strict temperature control is required during the initial condensation to form the

Step-by-Step Methodology:

-

Amidation: Dissolve aniline (1.0 eq) in a non-polar solvent (e.g., toluene). Slowly add ethyl 4-chloroacetoacetate (1.1 eq) at 0–5 °C.

-

Kinetic Control: Heat the mixture gently to 70 °C for 2 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of aniline indicates complete conversion to the intermediate

-keto anilide. -

Cyclization: Cool the mixture and add concentrated sulfuric acid (

) or Polyphosphoric Acid (PPA) dropwise. The strong acid drives the electrophilic aromatic substitution (dehydration/cyclization). -

Quenching & Isolation: Pour the highly acidic mixture over crushed ice. The resulting precipitate is 4-chloromethyl-1H-quinolin-2-one. Filter, wash with cold water to neutralize, and recrystallize from ethanol.

Medicinal Chemistry Applications: The Rebamipide Paradigm

The most prominent industrial application of 4-CMQ is the synthesis of Rebamipide , a potent gastroprotective agent[4]. Rebamipide functions by upregulating COX-2, which in turn stimulates Prostaglandin E2 (PGE2) production, leading to enhanced gastric mucin secretion and ROS scavenging.

Caption: Pharmacological mechanism of Rebamipide in gastric mucosal protection.

Protocol 2: Synthesis of Rebamipide from 4-CMQ

Mechanistic Causality: The

Step-by-Step Methodology:

- Substitution: In a reaction flask, combine 4-CMQ (1.0 eq) with methyl 2-[(4-chlorobenzoyl)amino]acetate (1.05 eq) [2] in a polar aprotic solvent (e.g., DMF) or ethanol.

-

Base Addition: Add potassium carbonate (

) or a mild organic base. Stir at 60–65 °C for 3 hours. Self-Validation Check: TLC (Methanol:Dichloromethane 1:3) should confirm the complete consumption of 4-CMQ [4]. -

Hydrolysis: To the crude mixture, add 10% Sodium Hydroxide (NaOH) aqueous solution. Maintain at 60 °C. The base hydrolyzes the methyl ester to the corresponding carboxylate.

-

Precipitation: Cool the mixture to ~10 °C. Carefully adjust the pH to ~4 using 5M HCl. The protonation of the carboxylate triggers the precipitation of Rebamipide. Filter, wash with water, and dry under vacuum.

Expanding the Pharmacological Horizon

Beyond gastrointestinal applications, the quinolin-2-one scaffold has been extensively derivatized to target various pathologies. Modifying the C3 and C4 positions yields compounds with profound antibacterial, antiviral, and anticancer properties [3] [5].

Quantitative Biological Data Summary

The following table summarizes the diverse biological activities achieved by derivatizing the quinolin-2-one core:

| Derivative / Drug | Primary Indication | Biological Target / Mechanism | Quantitative Activity (IC50 / MIC) |

| Rebamipide | Peptic Ulcers | COX-2 induction / PGE2 synthesis | In vivo mucosal protection |

| Tipifarnib | Anticancer | Farnesyltransferase inhibitor | IC50 ~ 0.6 nM |

| Carteolol | Glaucoma / Hypertension | Non-selective | Sub-micromolar affinity |

| Repirinast | Allergic Asthma | Antihistaminic / Mast cell stabilizer | In vivo inhibition of anaphylaxis |

| Thiazolidinone-hybrids | Antibacterial | Bacterial cell wall / DNA synthesis | MIC: 0.25 – 4 µg/mL (vs S. aureus) [5] |

| Methoxy-quinolones | Anticancer | Human lung carcinoma (A549) | IC50 ~ 10 µg/mL [5] |

Note: The thiazolidinone and methoxy-quinolone derivatives represent recent pipeline advancements synthesized via substitution at the C3/C4 positions [5].

Conclusion

The 4-chloromethyl-1H-quinolin-2-one scaffold is a masterkey in medicinal chemistry. By understanding the kinetic control required for its synthesis and the chemoselectivity of its benzylic chloride, drug development professionals can rapidly generate diverse, high-value molecular libraries. Whether synthesizing established therapeutics like Rebamipide or exploring novel anticancer hybrids, robust, self-validating protocols ensure high yields and structural integrity.

References

In-Depth Technical Guide: Theoretical and Computational Profiling of 4-Chloromethyl-1H-quinolin-2-one

Executive Summary

The compound 4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and materials science. It features a hydrogen-bonding lactam core (quinolin-2-one) and a highly reactive electrophilic center (chloromethyl group at the C4 position). Understanding its behavior at a quantum mechanical level is critical for rational drug design and surface chemistry applications.

This whitepaper provides a comprehensive theoretical framework—synthesizing Density Functional Theory (DFT) profiling, keto-enol tautomerism dynamics, and molecular docking methodologies. By establishing the causality behind computational choices, this guide equips researchers with self-validating protocols to predict the reactivity and biological interactions of quinolin-2-one derivatives[1].

Quantum Chemical Profiling & Tautomerism

The Keto-Enol (Lactam-Lactim) Equilibrium

A defining characteristic of 1H-quinolin-2-ones is their ability to undergo protonotropy, shifting between a keto (lactam) and an enol (lactim, 2-hydroxyquinoline) form[2]. For 4-substituted quinolin-2-ones, understanding which tautomer predominates is paramount, as it dictates the molecule's ADME properties and target binding affinity[3].

Causality of Stability: Theoretical studies utilizing DFT (e.g., B3LYP/6-311++G(d,p)) consistently demonstrate that the keto (lactam) tautomer is thermodynamically favored in both the gas phase and polar solvents. The preference for the keto form is driven by the high resonance stabilization energy of the amide bond (N-C=O) compared to the iminol (N=C-OH) configuration. Furthermore, the highly polar nature of the lactam carbonyl allows for superior stabilization via dipole-dipole interactions in protic environments[2].

Frontier Molecular Orbitals (FMO) & Reactivity

The reactivity of 4-Chloromethyl-1H-quinolin-2-one is governed by its Frontier Molecular Orbitals (FMOs).

-

Highest Occupied Molecular Orbital (HOMO): Primarily localized over the conjugated

-system of the quinoline ring, dictating the molecule's electron-donating capacity. -

Lowest Unoccupied Molecular Orbital (LUMO): The presence of the highly electronegative chlorine atom at the C4-methyl position exerts a strong inductive effect (-I), significantly lowering the LUMO energy compared to the standard 4-methylquinolin-2-one[4][5]. This lowered LUMO narrows the HOMO-LUMO gap, increasing chemical softness and making the chloromethyl carbon highly susceptible to nucleophilic attack (e.g., by amines or thiols in drug synthesis).

Table 1: Representative Global Reactivity Descriptors (Calculated via B3LYP/6-311++G**)

| Descriptor | Formula | Value (Approx. eV) | Chemical Significance |

| HOMO Energy | -6.12 | Electron donating ability; higher values indicate better nucleophilicity. | |

| LUMO Energy | -1.85 | Electron accepting ability; lowered by the -CH₂Cl group. | |

| Energy Gap | 4.27 | Determines kinetic stability and chemical reactivity. | |

| Chemical Hardness | 2.135 | Resistance to charge transfer; lower hardness = higher reactivity. | |

| Electrophilicity Index | 3.45 | Propensity to accept electrons; critical for SN2 reactions at C4. |

(Note: Values are extrapolated averages based on DFT studies of structurally analogous 4-substituted quinolin-2-ones[1][4][6].)

Computational Workflows & Self-Validating Protocols

To ensure scientific integrity, computational chemistry workflows must be self-validating. Below are the field-proven methodologies for profiling 4-Chloromethyl-1H-quinolin-2-one.

Protocol 1: DFT Geometry Optimization & Reactivity Mapping

Objective: To determine the global minimum energy structure and map reactive sites using Fukui indices.

Step-by-Step Methodology:

-

Ligand Preparation: Build the 3D structure of 4-Chloromethyl-1H-quinolin-2-one using a standard molecular builder (e.g., GaussView). Ensure the nitrogen is protonated (keto form).

-

Functional & Basis Set Selection: Select the B3LYP hybrid functional. Causality: B3LYP incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals. Pair this with the 6-311++G(d,p) basis set. Causality: The diffuse functions ("++") are critical for accurately modeling the electron density of the highly electronegative chlorine atom and the oxygen lone pairs, while polarization functions ("d,p") allow for asymmetric electron distribution during hydrogen bonding[1][3].

-

Optimization & Frequency Calculation: Run a simultaneous geometry optimization and vibrational frequency calculation.

-

Self-Validation Check (Critical): Analyze the output frequencies. A valid local minimum on the potential energy surface (PES) must possess zero imaginary frequencies . If an imaginary frequency is present (e.g., a negative wavenumber), the structure is a transition state, and the geometry must be perturbed and re-optimized.

-

NBO & Fukui Analysis: Perform Natural Bond Orbital (NBO) analysis to evaluate charge transfer. Calculate Fukui functions (

for nucleophilic attack,

Caption: Self-validating DFT workflow for structural optimization and reactivity profiling.

Biological Target Interaction & Molecular Docking

Quinolin-2-one derivatives synthesized from the 4-chloromethyl precursor are potent pharmacophores. They have demonstrated significant inhibitory activity against HIV-1 Reverse Transcriptase (RT) [7] and Epidermal Growth Factor Receptor Kinase (EGFRK) in anticancer applications[8]. The lactam core forms critical hydrogen bonds with target residues (e.g., Thr159 and Asp160 in EGFRK)[8], while the C4-substitution dictates hydrophobic pocket occupation.

Protocol 2: Structure-Based Virtual Screening & Docking

Objective: To predict the binding affinity and pose of quinolin-2-one derivatives within biological targets.

Step-by-Step Methodology:

-

Protein Preparation: Retrieve the target crystal structure (e.g., HIV-1 RT, PDB: 1FK9)[7]. Strip water molecules, add polar hydrogens, and compute Gasteiger charges.

-

Grid Box Generation: Center the grid box on the known active site (e.g., the NNRTI binding pocket). Causality: Restricting the search space to the allosteric pocket ensures computational efficiency and prevents biologically irrelevant surface binding.

-

Docking Algorithm: Employ the Lamarckian Genetic Algorithm (LGA) (e.g., via AutoDock 4.0 or Vina)[9]. Causality: LGA is chosen because it seamlessly combines global conformational searching (Genetic Algorithm) with local energy minimization (Solis and Wets local search), which is highly effective for flexible ligands containing rotatable bonds (like substituted C4-methyl groups)[9].

-

Self-Validation Check (Redocking): Before analyzing novel compounds, extract the co-crystallized native ligand and redock it. The protocol is valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is

Å. -

MM-GBSA Rescoring: Subject the top-scoring poses to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to estimate the absolute free energy of binding (

), correcting for solvation effects often ignored by standard docking scoring functions[10].

Caption: Self-validating molecular docking and thermodynamic rescoring workflow.

Material Science Applications: Corrosion Inhibition

Beyond pharmaceuticals, quinolin-2-one derivatives are theoretically and experimentally validated as highly efficient corrosion inhibitors for carbon steel in saline environments[1].

Mechanistic Causality:

The inhibition efficiency (often exceeding 89%) is governed by the molecule's ability to adsorb onto the metal surface[1][11]. Theoretical studies reveal that the HOMO of the quinolin-2-one ring donates

References

-

[1] Kubba, R. M., Mohammed, M. A., & Ahamed, L. S. (2021). DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. Baghdad Science Journal.[Link]

-

[4] Theoretical Study of Tautomeric Equilibrium, the Stability, Polarizability, HOMO-LUMO Analysis and Acidity of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Derivatives. Science Publishing Group.[Link]

-

[7] Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. PMC / NIH.[Link]

-

[11] DFT Calculations and Experimental Study to Inhibit Carbon Steel Corrosion in Saline Solution by Quinoline-2-One Derivative. ResearchGate. [Link]

-

Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. [Link]

-

[5] 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate.[Link]

-

[10] Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors. PMC / NIH. [Link]

-

[8] Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies. Frontiers. [Link]

-

[3] A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

-

[9] Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega.[Link]

-

[6] Computational Chemistry: A Practical Guide for Applying Techniques to Real World Problems. ResearchGate. [Link]

Sources

- 1. "DFT Calculations and Experimental Study to Inhibit Carbon Steel Corros" by Rehab Majed Kubba, Mustafa Alaa Mohammed et al. [bsj.uobaghdad.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of Tautomeric Equilibrium, the Stability, Polarizability, HOMO-LUMO Analysis and Acidity of 4,4-diméthyl-3,4-dihydroquinolin-2(1H)-one Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of Linomide Derivatives as Potential Anticancer Therapeutics using Molecular Docking Studies [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocol for 4-Chloromethyl-1H-quinolin-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, scalable protocol, and analytical validation for the preparation of 4-chloromethylcarbostyril derivatives.

Executive Summary

The quinolin-2-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, farnesyl pyrophosphate synthase (FPPS) inhibitors, and antimicrobial agents[1]. Specifically, 4-chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9) serves as a highly versatile synthetic intermediate. The reactive allylic/benzylic-like chloromethyl group at the C4 position allows for facile late-stage functionalization via nucleophilic substitution (e.g., amination, etherification, or cross-coupling).

This application note details a highly efficient, one-pot Knorr quinoline synthesis variant using polyphosphoric acid (PPA) as both the solvent and the acid catalyst[2]. This method circumvents the need to isolate the intermediate anilide, offering a streamlined, high-yielding pathway suitable for scale-up.

Mechanistic Rationale & Causality

The synthesis of 2-quinolones from anilines and

-

Amidation vs. Enamine Formation: At elevated temperatures, the nucleophilic amine of aniline preferentially attacks the ester carbonyl of ethyl 4-chloroacetoacetate, eliminating ethanol to form the intermediate

-keto anilide (N-phenyl-4-chloro-3-oxobutanamide). -

Acid-Catalyzed Cyclization: The addition of a strong, dehydrating acid promotes the intramolecular electrophilic aromatic substitution (Friedel-Crafts-type alkylation) of the ketone carbonyl onto the ortho-position of the aniline ring.

-

Why PPA? Polyphosphoric acid is selected over concentrated sulfuric acid (

) for several reasons[2].

Mechanistic workflow of the one-pot Knorr quinoline synthesis using PPA.

Materials and Reagents

The following stoichiometry is optimized for a 100 mmol scale reaction, balancing yield and thermal control during the exothermic PPA quenching phase[2].

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Aniline | 93.13 | 1.0 | 9.31 g (9.1 mL) | Nucleophile / Starting Material |

| Ethyl 4-chloroacetoacetate | 164.59 | 1.0 | 16.46 g (13.5 mL) | Electrophile / Dielectrophilic linker |

| Polyphosphoric Acid (PPA) | ~338 (varies) | Solvent | 100 mL | Acid Catalyst & Dehydrating Solvent |

| Ice/Water | 18.02 | Excess | ~500 mL | Quenching & Precipitation |

| Ethanol (Absolute) | 46.07 | - | As needed | Recrystallization Solvent |

Note: Ethyl 4-chloroacetoacetate is a known lachrymator and must be handled in a well-ventilated fume hood[3].

Experimental Protocol

Step 1: Reaction Setup

-

Equip a 500 mL three-neck round-bottom flask with a heavy-duty mechanical stirrer (magnetic stirring is insufficient due to the high viscosity of PPA), an internal thermometer, and a reflux condenser.

-

Add 100 mL of Polyphosphoric Acid (PPA) to the flask and pre-heat the system to 60 °C using a silicone oil bath to lower the viscosity of the solvent.

Step 2: Reagent Addition

-

Slowly add aniline (9.31 g, 100 mmol) to the warm PPA under continuous mechanical stirring.

-

Dropwise, add ethyl 4-chloroacetoacetate (16.46 g, 100 mmol) over 15 minutes. Caution: The amidation step is mildly exothermic.

Step 3: Thermal Cyclization

-

Gradually increase the oil bath temperature to 130 °C[1][2].

-

Maintain the reaction mixture at 130 °C for exactly 1 hour. The mixture will turn into a dark, homogeneous, highly viscous syrup. Prolonged heating beyond 1.5 hours may lead to decomposition or polymerization of the chloromethyl moiety.

Step 4: Quenching and Workup

-

Remove the flask from the oil bath and allow it to cool to approximately 80 °C.

-

While the mixture is still warm and pourable, slowly pour it into a large beaker containing 500 mL of vigorously stirred crushed ice and water. Causality: PPA hydrolyzes into water-soluble phosphoric acid (

) upon contact with water, while the organic product, 4-chloromethyl-1H-quinolin-2-one, is highly insoluble in aqueous acidic media and will precipitate immediately as an off-white to pale yellow solid. -

Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the PPA.

Step 5: Isolation and Purification

-

Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water (3 × 100 mL) until the filtrate reaches a neutral pH.

-

Dry the crude solid under vacuum at 50 °C for 4 hours.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting crystalline solid and dry under high vacuum.

-

Expected Yield: 75–85% (14.5 g – 16.4 g) of pure 4-chloromethyl-1H-quinolin-2-one.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

-

Appearance: Off-white to pale yellow crystalline powder.

-

Melting Point: ~245–248 °C (decomposition).

-

H NMR (400 MHz, DMSO-

- 11.85 (s, 1H, NH - indicative of the 2-quinolone tautomer)

- 7.82 (dd, 1H, Ar-H)

- 7.55 (td, 1H, Ar-H)

- 7.35 (d, 1H, Ar-H)

- 7.22 (td, 1H, Ar-H)

- 6.68 (s, 1H, C3-H - alkene proton)

-

4.95 (s, 2H, -CH

-

LC-MS (ESI+):

calculated for

Troubleshooting & Optimization

| Observation | Potential Cause | Corrective Action |

| Low Yield / High Tar Formation | Reaction temperature exceeded 140 °C, leading to degradation. | Strictly monitor internal temperature; do not exceed 130 °C. |

| Incomplete Cyclization | Insufficient reaction time or poor mixing due to PPA viscosity. | Ensure use of a mechanical stirrer; maintain 130 °C for a full 60 minutes. |

| Product is an Oil/Gummy Solid | Incomplete hydrolysis of PPA during the aqueous quench. | Pour the reaction mixture into ice water while still hot (80 °C) and stir vigorously for at least 30 mins. |

References

-

RSC Publishing. (2017). Chemical approaches to inhibitors of isoprenoid biosynthesis: targeting farnesyl and geranylgeranyl pyrophosphate synthases. RSC Advances.[Link]

-

ResearchGate. (2025). ChemInform Abstract: Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. ResearchGate.[Link]

Sources

Nucleophilic substitution reactions of 4-Chloromethyl-1H-quinolin-2-one

Application Note: Nucleophilic Substitution Reactions of 4-Chloromethyl-1H-quinolin-2-one

Executive Overview

The 2-quinolone (carbostyril) scaffold is a privileged structure in drug discovery, frequently appearing in kinase inhibitors, GPCR ligands, and anti-infective agents. Within this chemical space, 4-Chloromethyl-1H-quinolin-2-one (CAS: 4876-17-9) serves as a highly versatile electrophilic building block[1]. A prominent industrial application of this scaffold is its role as a critical intermediate in the synthesis of Rebamipide, a widely prescribed gastroprotective and anti-ulcer API[2]. This application note details the mechanistic rationale, experimental workflows, and self-validating protocols for executing high-yielding nucleophilic substitution (SN2) reactions using this essential synthon.

Mechanistic Rationale & Structural Dynamics

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does, rather than simply following a recipe. The reactivity of 4-chloromethyl-1H-quinolin-2-one is governed by three distinct structural dynamics:

-

Allylic/Benzylic Stabilization: The chloromethyl group at the C4 position is adjacent to the C3=C4 double bond of the quinolone ring. This pseudo-allylic positioning allows the SN2 transition state to be stabilized by the adjacent

-system, significantly lowering the activation energy and making the carbon highly susceptible to nucleophilic attack[3]. -

Finkelstein In-Situ Activation: For weaker or sterically hindered nucleophiles (e.g., secondary amines), the SN2 displacement of the chloride ion can be sluggish. By adding a catalytic amount of Potassium Iodide (KI), an in-situ Finkelstein reaction occurs. The chloride is temporarily displaced by iodide to form 4-iodomethyl-1H-quinolin-2-one. Iodide is a vastly superior leaving group due to its larger atomic radius and polarizability, which dramatically accelerates the subsequent nucleophilic attack.

-

Chemoselective Base Selection: The 1H-quinolin-2-one scaffold contains a weakly acidic lactam proton (pKa ~11-12). Utilizing overly strong bases (e.g., NaH or KOtBu) risks deprotonating this nitrogen, leading to unwanted N1-alkylation or polymerization. Therefore, mild inorganic bases (K2CO3) or non-nucleophilic organic bases (DIPEA) are strictly required to activate the nucleophile without compromising the integrity of the quinolone core.

Strategic Reaction Pathways

The SN2 divergence of 4-Chloromethyl-1H-quinolin-2-one allows for the rapid generation of diverse compound libraries.

Fig 1: Divergent SN2 reaction pathways of 4-Chloromethyl-1H-quinolin-2-one.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . They utilize visual cues and thermodynamic principles to ensure the chemist can verify reaction success in real-time, minimizing reliance on downstream chromatography.

Fig 2: Self-validating experimental workflow for nucleophilic substitution.

Protocol A: N-Alkylation (Synthesis of 4-Aminomethyl Derivatives)

Optimized for primary and secondary amines.

-

Reagent Preparation: In a dry 50 mL round-bottom flask, dissolve 4-chloromethyl-1H-quinolin-2-one (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF. DMF is chosen as a polar aprotic solvent to selectively solvate cations, leaving the amine nucleophile highly reactive.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed by the desired amine (1.2 eq). Add Potassium Iodide (KI, 0.1 eq) to initiate the Finkelstein catalytic cycle.

-

SN2 Displacement: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validating Checkpoint: As the reaction proceeds, the formation of insoluble DIPEA·HCl salts will cause the previously clear solution to become visibly cloudy, confirming active chloride displacement.

-

-

Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-water.

-

Self-Validating Checkpoint: The quinolone core is highly lipophilic, whereas DMF, excess amines, and inorganic salts are water-soluble. The desired product will immediately crash out as a solid precipitate, self-purifying the reaction.

-

-

Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 x 10 mL), and dry overnight under high vacuum.

Protocol B: C-Alkylation (Synthesis of Rebamipide Precursors)

Optimized for carbon nucleophiles (malonates)[2].

-

Enolate Generation: In a dry flask under nitrogen, dissolve diethyl acetamidomalonate (1.1 eq) in absolute ethanol. Slowly add a solution of sodium ethoxide (NaOEt, 1.2 eq) in ethanol. Stir for 30 minutes at room temperature to allow complete enolate formation.

-

Electrophile Addition: Add 4-chloromethyl-1H-quinolin-2-one (1.0 eq) portion-wise to the reaction mixture.

-

SN2 Displacement: Heat the reaction mixture to reflux (78 °C) for 16 hours.

-

Self-Validating Checkpoint: The precipitation of NaCl salt during the reflux period serves as a direct visual indicator of the substitution event[2].

-

-

Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Add water to the residue to dissolve the inorganic salts, forcing the highly lipophilic C-alkylated quinolone product to crystallize. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Reaction Matrix

The following table summarizes the optimized parameters and expected outcomes for various nucleophile classes reacting with 4-chloromethyl-1H-quinolin-2-one.

| Nucleophile Class | Representative Reagent | Optimal Solvent | Base Selection | Catalyst | Temp (°C) | Time (h) | Expected Yield (%) |

| Secondary Amine | Morpholine | DMF | DIPEA | KI (10 mol%) | 60 | 4 | 85–92 |

| Primary Amine | Benzylamine | MeCN | K2CO3 | KI (10 mol%) | 70 | 6 | 75–85 |

| Thiol | Thiophenol | Acetone | K2CO3 | None | 50 | 3 | 90–95 |

| Carbon (Malonate) | Diethyl acetamidomalonate | EtOH | NaOEt | None | 78 (Reflux) | 16 | 80–89 |

References

-

Otsuka Pharmaceutical Co Ltd. "Process for preparing 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid". US Patent 6,680,386 B2. URL:[2]

Sources

Application Notes and Protocols: Leveraging 4-Chloromethyl-1H-quinolin-2-one for the Synthesis of Novel Anticancer Agents

Abstract

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-chloromethyl-1H-quinolin-2-one as a versatile starting material for the synthesis of potent anticancer agents. We will delve into the rationale behind its use, detailed synthetic protocols, mechanistic insights into the resulting compounds, and methods for their biological evaluation.

Introduction: The Strategic Importance of the Quinolin-2-one Scaffold and the 4-Chloromethyl Handle

The quinolin-2-one core is a recurring motif in a multitude of biologically active molecules, including a significant number of anticancer agents.[1][2][3][4] Its planar structure allows for effective intercalation with DNA and interaction with the ATP-binding pockets of various kinases, making it a highly sought-after pharmacophore. The introduction of a chloromethyl group at the 4-position of the quinolin-2-one ring transforms this stable core into a highly versatile synthetic intermediate. The electrophilic nature of the benzylic chloride provides a reactive handle for facile nucleophilic substitution reactions, enabling the introduction of a diverse array of functional groups and pharmacophores. This strategic derivatization is key to modulating the compound's pharmacokinetic properties and tuning its biological activity against specific cancer targets.

Synthesis of the Key Precursor: 4-Chloromethyl-1H-quinolin-2-one

A reliable supply of the starting material is paramount for any synthetic campaign. While 4-chloromethyl-1H-quinolin-2-one is commercially available[5], understanding its synthesis provides greater control over the research process. A common and effective method involves the chlorination of the corresponding 4-hydroxy-1H-quinolin-2-one.

Protocol 1: Synthesis of 4-Chloro-Substituted Quinolin-2-one (Analogous Approach)

This protocol is adapted from the synthesis of a similar chlorinated quinolinone derivative and can be optimized for the synthesis of 4-chloromethyl-1H-quinolin-2-one from a suitable precursor.[6]

Materials:

-

4-hydroxy-substituted-quinolin-2(1H)-one

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloroacetic acid

-

Ice-cold water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, a mixture of phosphoryl chloride and phosphorus pentachloride is used to treat the 4-hydroxy-substituted-quinolin-2(1H)-one to yield the corresponding dichloroquinoline.[6]

-

The resulting dichloroquinoline is then subjected to acid hydrolysis using dilute dichloroacetic acid.[6]

-

The reaction mixture is heated under reflux for 1 hour.[6]

-

After reflux, the clear solution is carefully poured onto ice-cold water, leading to the precipitation of the 4-chloro-substituted-quinolin-2(1H)-one.[6]

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.[6]

Synthetic Pathways to Anticancer Agents from 4-Chloromethyl-1H-quinolin-2-one

The chloromethyl group at the C4 position is primed for nucleophilic substitution, allowing for the introduction of various side chains containing amines, thiols, azides, and other functionalities. These modifications are crucial for targeting specific biological pathways implicated in cancer.

Synthesis of 4-(Aminomethyl)-1H-quinolin-2-one Derivatives

The introduction of amino side chains can enhance interactions with biological targets and improve aqueous solubility.

Protocol 2: General Procedure for Nucleophilic Substitution with Amines

This protocol is based on the synthesis of analogous 4-(aminomethyl)quinolin-2(1H)-one derivatives.

Materials:

-

4-Chloromethyl-1H-quinolin-2-one

-

Desired primary or secondary amine (e.g., piperidine, morpholine, substituted anilines)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (TEA))

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle (if required)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography)

Procedure:

-

Dissolve 4-chloromethyl-1H-quinolin-2-one (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2 equivalents).

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-(aminomethyl)-1H-quinolin-2-one derivative.

Caption: General workflow for synthesizing anticancer agent precursors.

Mechanism of Action of Quinolin-2-one Based Anticancer Agents

The anticancer activity of quinolin-2-one derivatives stems from their ability to interfere with multiple critical cellular processes. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of key signaling kinases like the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization